molecular formula C10H11ClF3N B13145994 (1S)-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride

(1S)-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride

Cat. No.: B13145994
M. Wt: 237.65 g/mol
InChI Key: SAGAPGFAJWBAEC-FVGYRXGTSA-N
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Description

(1S)-6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine derivative featuring a trifluoromethyl (-CF₃) substituent at the 6-position of the indene core. Its molecular formula is C₁₀H₁₁ClF₃N, with a molecular weight of 237.65 g/mol (base compound: 201.19 g/mol + HCl) . The compound’s stereochemistry ((S)-enantiomer) and electron-withdrawing -CF₃ group are critical for its physicochemical properties, including solubility, metabolic stability, and receptor binding affinity. It is commonly utilized in pharmaceutical research as a building block for central nervous system (CNS) agents due to its structural similarity to bioactive amines .

Properties

Molecular Formula

C10H11ClF3N

Molecular Weight

237.65 g/mol

IUPAC Name

(1S)-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride

InChI

InChI=1S/C10H10F3N.ClH/c11-10(12,13)7-3-1-6-2-4-9(14)8(6)5-7;/h1,3,5,9H,2,4,14H2;1H/t9-;/m0./s1

InChI Key

SAGAPGFAJWBAEC-FVGYRXGTSA-N

Isomeric SMILES

C1CC2=C([C@H]1N)C=C(C=C2)C(F)(F)F.Cl

Canonical SMILES

C1CC2=C(C1N)C=C(C=C2)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Preparation of 2,3-Dihydro-1H-1-Indanone Derivative

  • The starting material is typically 2,3-dihydro-1H-1-indanone functionalized with a trifluoromethyl group at the 6-position.
  • This compound can be synthesized via electrophilic trifluoromethylation of indanone or by building the indanone ring around a trifluoromethyl-substituted aromatic precursor.

Oxime Formation

  • The indanone is reacted with hydroxylamine hydrochloride in an alcoholic solvent (e.g., ethanol) under basic conditions (e.g., sodium hydroxide solution).
  • The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
  • This step converts the ketone group into an oxime, which is a key intermediate for amine synthesis.

Reduction of Oxime to Amine

  • The oxime is reduced to the amine using catalytic hydrogenation with alumino-nickel catalyst under controlled temperature (50–60 °C).
  • The reduction is carried out in the presence of sodium hydroxide and ethanol as solvent.
  • Reaction times are typically 8 hours or more, monitored by TLC or HPLC.
  • This step yields the 2,3-dihydro-1H-inden-1-amine intermediate.

Formation of Hydrochloride Salt

  • The free amine is extracted into an organic solvent such as dichloromethane.
  • It is then treated with hydrochloric acid solution to form the hydrochloride salt.
  • The salt is isolated by filtration and recrystallization from ethanol to obtain a white crystalline solid with high purity (>98% by HPLC).

Optional N-Substitution (if applicable)

  • For derivatives such as 3-dihydro-N-2-propyl-1H-indenes-1-amine, the free amine hydrochloride can be reacted with alkyl sulfonic acid esters (e.g., phenylsulfonic acid alkynes propyl ester) in a biphasic system (water/toluene).
  • The reaction is performed at 20–50 °C with pH adjustments to isolate the desired N-substituted amine.

Representative Reaction Conditions and Yields

Step Reagents & Conditions Yield & Purity Notes
Oxime Formation 2,3-dihydro-1H-1-indanone + hydroxylamine hydrochloride, ethanol, NaOH, reflux 30–40 min High conversion, monitored by TLC Standard oxime synthesis
Oxime Reduction Alumino-nickel catalyst, ethanol, NaOH, 50–60 °C, 8 h ~98% purity by HPLC Avoids pressurized hydrogenation
Hydrochloride Salt Formation 4 M HCl extraction, ethanol recrystallization White crystals, mp ~208–209 °C, HPLC purity >98% Matches literature melting points
N-Alkylation (optional) Phenylsulfonic acid alkynes propyl ester, toluene/water, pH control, 45–50 °C, 5–6 h ~92–93% purity by HPLC Used for derivative synthesis

Advantages of the Improved Preparation Method

  • The described method avoids pressurized hydrogenation, making it safer and more suitable for scale-up.
  • The "two steps treated alike" approach simplifies the process by combining oxime formation and reduction steps.
  • The use of conventional equipment and mild conditions enhances industrial applicability.
  • Reaction monitoring by TLC and HPLC ensures high product quality and reproducibility.
  • Recrystallization from ethanol provides a high-purity hydrochloride salt suitable for research use.

Summary Table of Preparation Steps

Step Number Description Key Reagents Conditions Outcome
1 Oxime formation from indanone Hydroxylamine hydrochloride, NaOH, ethanol Reflux 30–40 min Oxime intermediate
2 Reduction of oxime to amine Alumino-nickel catalyst, NaOH, ethanol 50–60 °C, 8 h 2,3-dihydro-1H-inden-1-amine
3 Hydrochloride salt formation 4 M HCl, ethanol Room temp, recrystallization (1S)-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride
4 (optional) N-alkylation for derivatives Phenylsulfonic acid alkynes propyl ester, toluene, pH control 20–50 °C, 5–6 h N-substituted amine derivatives

Scientific Research Applications

(1S)-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of (1S)-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins and enzymes, potentially modulating their activity. The amine group may participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of dihydroindenamine derivatives. Below is a comparative analysis with structurally related analogs, focusing on substituent effects, stereochemistry, and pharmacological relevance.

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Enantiomer Key Properties/Applications
(1S)-6-(Trifluoromethyl)-... HCl (1212909-10-8) C₁₀H₁₁ClF₃N 237.65 6-CF₃ S High lipophilicity; CNS drug candidate
(R)-6-(Trifluoromethyl)-... HCl (68755-41-9) C₁₀H₁₁ClF₃N 237.65 6-CF₃ R Mirror image; potential stereoselective activity differences
5-(Trifluoromethyl)-... (808756-84-5) C₁₀H₁₀F₃N 201.19 5-CF₃ - Altered electronic profile; reduced bioavailability vs. 6-CF₃ isomer
(1R)-6-(Difluoromethoxy)-... HCl (1637453-73-6) C₁₀H₁₂ClF₂NO 235.66 6-OCHF₂ R Enhanced metabolic stability; antiviral research
(S)-6-Bromo-... HCl (1799420-95-3) C₉H₁₁BrClN 248.55 6-Br S Bulkier substituent; radiopharmaceutical applications
(R)-5,6-Difluoro-... HCl (1637453-74-7) C₉H₁₀ClF₂N 205.63 5,6-F R Dual fluorine substitution; improved solubility

Key Findings

Stereochemical Influence :

  • The (S)-enantiomer (target compound) and its (R)-counterpart (CAS 68755-41-9) exhibit identical molecular formulas but differ in spatial arrangement. Such enantiomers often display divergent pharmacokinetic profiles, as seen in drugs like escitalopram ((S)-enantiomer) vs. citalopram (racemic mixture) .

Substituent Position and Type: 6-CF₃ vs. 5-CF₃: The 6-CF₃ substitution (target compound) enhances aromatic ring electron withdrawal compared to 5-CF₃ (CAS 808756-84-5), influencing receptor binding and metabolic stability . -CF₃ vs.

Pharmacological Relevance :

  • The target compound’s -CF₃ group increases lipophilicity, favoring CNS penetration, whereas analogs like (R)-5,6-Difluoro-... HCl (CAS 1637453-74-7) prioritize solubility for peripheral targets .

Spectral Data :

  • 13C-NMR : The target compound’s -CF₃ group at position 6 generates distinct shifts (e.g., δ ~116–121 ppm for aromatic carbons) compared to 5-CF₃ analogs (δ ~127–136 ppm) .
  • HRMS : Accurate mass data (e.g., m/z 223.1225 for related indenamines) confirm molecular formulas and purity .

Table 2: Toxicity and Regulatory Considerations

Compound Acute Toxicity (Zebrafish LC₅₀) Metabolic Stability (t₁/₂, h) Regulatory Status
Target Compound Not reported 4.2 (rat liver microsomes) Research use only
(R)-6-(Trifluoromethyl)-... Not reported 3.8 Preclinical development
(S)-6-Bromo-... HCl 12 µM 2.1 Laboratory chemical

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